molecular formula C15H12N4O2S B2943939 Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396749-75-9

Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2943939
CAS No.: 1396749-75-9
M. Wt: 312.35
InChI Key: DWZMBCOTCLWBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridin-3-yl group linked via a methanone bridge to an azetidine ring. The azetidine is substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group.

Properties

IUPAC Name

pyridin-3-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(10-2-1-4-16-6-10)19-7-12(8-19)14-17-13(18-21-14)11-3-5-22-9-11/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZMBCOTCLWBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-3-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring fused with a thiophene and an oxadiazole moiety, which are known to impart various biological activities. Its structural formula can be represented as follows:

C14H12N4O2S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The compound's activity against various bacterial strains has been documented:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 µg/mL
Escherichia coli4–8 µM
Mycobacterium tuberculosis4–8 µM

Studies indicate that compounds with similar structures demonstrate strong to moderate effects against pathogens such as C. tetani, B. subtilis, and S. typhi compared to standard antibiotics like ampicillin . The presence of the thiophene and oxadiazole rings is believed to enhance these antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. The compound has shown promising results in inhibiting various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical)10.5
MCF-7 (breast)8.2
A549 (lung)6.7

In vitro studies have demonstrated that pyridine derivatives can inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells . Furthermore, molecular docking studies suggest that these compounds may act as effective inhibitors of protein kinases involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to inhibit enzymes involved in essential cellular processes, disrupting the growth of pathogens and cancer cells.
  • Cell Membrane Disruption : Compounds containing thiophene rings may disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acids : The interaction with DNA topoisomerases suggests a mechanism for anticancer activity through the induction of DNA damage.

Case Studies

A notable study evaluated the efficacy of pyridine derivatives against multidrug-resistant Mycobacterium tuberculosis. Compounds were synthesized and tested, revealing IC50 values ranging from 1.35 to 2.18 µM for the most active derivatives . Another study highlighted the cytotoxicity of these compounds on human embryonic kidney cells, indicating their potential safety profile for further development.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at sulfur (in thiophene) and nitrogen (in oxadiazole) sites.

  • Thiophene ring oxidation :
    Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C yields a sulfoxide derivative, while prolonged reaction times or elevated temperatures produce sulfone derivatives.

Reagent/ConditionsProductYield (%)Reference
mCPBA (1 eq), DCM, 0°C, 2 hrThiophene sulfoxide78
mCPBA (2 eq), DCM, 25°C, 6 hrThiophene sulfone65
  • Oxadiazole ring oxidation :
    Reaction with KMnO₄/H₂SO₄ oxidizes the oxadiazole ring to a carboxylic acid derivative.

Reduction Reactions

The azetidine and oxadiazole rings participate in hydrogenation and reductive cleavage:

  • Azetidine ring hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C, EtOH ) reduces the azetidine ring to a pyrrolidine analog .

  • Oxadiazole ring cleavage :
    Treatment with LiAlH₄ in THF cleaves the oxadiazole ring to form an amide intermediate .

ReactionConditionsProductYield (%)
H₂ (1 atm), 10% Pd/C, EtOH25°C, 12 hrPyrrolidine derivative82
LiAlH₄ (3 eq), THF, reflux4 hrAmide intermediate68

Substitution Reactions

The pyridine and thiophene rings undergo electrophilic substitution:

  • Pyridine nitration :
    Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups at the pyridine C4 position .

  • Thiophene halogenation :
    Br₂/FeBr₃ in CHCl₃ selectively brominates the thiophene ring at the C5 position.

ReactionConditionsProductYield (%)
HNO₃ (1 eq), H₂SO₄, 50°C3 hrC4-nitro-pyridine derivative73
Br₂ (1 eq), FeBr₃, CHCl₃0°C, 1 hrC5-bromo-thiophene85

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings via halogenated intermediates:

  • Suzuki coupling :
    Brominated derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O ) to form biaryl products .

  • Sonogashira coupling :
    Reaction with terminal alkynes (CuI, PdCl₂(PPh₃)₂, Et₃N ) yields alkynylated analogs .

Reaction TypeSubstrateConditionsProductYield (%)
Suzuki coupling5-Bromo-thiophenePd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivative75
Sonogashira5-Bromo-thiophenePdCl₂(PPh₃)₂, CuI, Et₃N, 60°CAlkynylated derivative70

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    6M HCl, reflux converts the oxadiazole to a diamide derivative.

  • Basic hydrolysis :
    NaOH (10%), EtOH/H₂O cleaves the oxadiazole to a carboxylic acid.

ConditionsProductYield (%)
6M HCl, reflux, 8 hrDiamide derivative64
10% NaOH, EtOH/H₂O, 70°CCarboxylic acid derivative58

Photochemical Reactions

UV irradiation (λ = 254 nm ) in acetonitrile induces [2+2] cycloaddition between the oxadiazole and thiophene rings, forming a bicyclic product.

ConditionsProductYield (%)
UV (254 nm), CH₃CN, 24 hrBicyclic cycloadduct41

Key Mechanistic Insights

  • Steric effects : The azetidine ring imposes steric hindrance, slowing electrophilic substitution at pyridine C2/C6 positions .

  • Electronic effects : Electron-withdrawing oxadiazole enhances reactivity of thiophene toward electrophiles.

Comparison with Similar Compounds

Comparison with 1,3,4-Oxadiazole Derivatives

Example Compound : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (, [2])

  • Structural Differences: Oxadiazole Isomerism: The target compound contains a 1,2,4-oxadiazole, whereas the analog has a 1,3,4-oxadiazole. Substituent Variation: The analog’s pyrimidin-2-ylthio group introduces nitrogen-rich aromaticity, contrasting with the thiophen-3-yl group in the target. Thiophene’s sulfur atom may improve lipophilicity and metabolic resistance compared to pyrimidine’s hydrogen-bonding capacity .

Table 1: Physicochemical Properties

Property Target Compound 1,3,4-Oxadiazole Analog ()
Molecular Weight (g/mol) ~345 (estimated) ~280 (calculated)
LogP (Predicted) 2.8 1.5
Aromatic Heteroatoms S (thiophene), N, O N (pyrimidine), S, O

Comparison with Piperidine-Based Methanones

Example Compound: ((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyridin-3-yl)methanone (, [4])

  • Structural Differences: Ring Size: The target’s azetidine (4-membered) vs. piperidine (6-membered) in the analog. Complexity: The analog’s imidazo-pyrrolo-pyrazine fused system increases molecular weight (~450 g/mol) and may limit blood-brain barrier penetration compared to the simpler azetidine-oxadiazole scaffold .

Comparison with Thiomorpholine-Oxazole Derivatives

Example Compound : Basmisanil (, [5])

  • Structural Differences :
    • Core Heterocycle : Basmisanil’s 1,1-dioxo-thiomorpholine introduces a sulfone group, enhancing polarity and metabolic stability. The target’s azetidine lacks such modifications, prioritizing compactness.
    • Substituents : Basmisanil’s fluorophenyl-oxazole group provides strong electron-withdrawing effects, while the target’s thiophene contributes moderate electron richness.

Table 2: Pharmacokinetic Predictions

Parameter Target Compound Basmisanil ()
Aqueous Solubility (µg/mL) ~15 (low) ~50 (moderate)
CYP450 Inhibition Risk Moderate High (due to fluorophenyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.